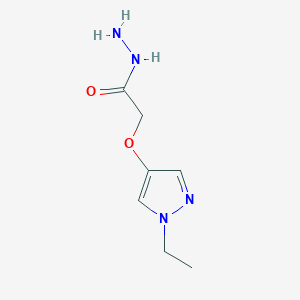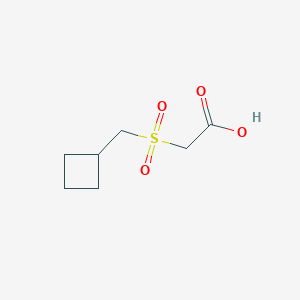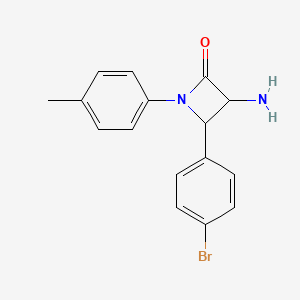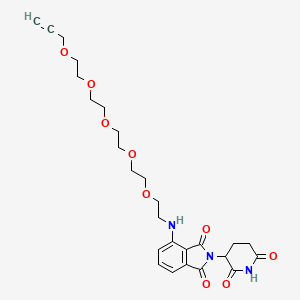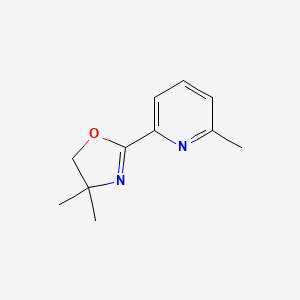
2-Amino-5-fluoro-4-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-fluoro-4-hydroxybenzoic acid: is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and a hydroxyl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One of the methods to synthesize 2-Amino-5-fluoro-4-hydroxybenzoic acid involves starting with 4-fluoroaniline as the raw material. The synthetic route includes the following steps :
Condensation Reaction: 4-Fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.
Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound are not widely documented. the described synthetic route can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
2-Amino-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
2-Amino-5-fluoro-4-hydroxybenzoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including potential pharmaceuticals and materials with specific properties .
Biology and Medicine:
Industry:
In the industrial sector, this compound can be used in the synthesis of various chemicals and materials, including those used in liquid crystal technology .
Mecanismo De Acción
The mechanism of action of 2-Amino-5-fluoro-4-hydroxybenzoic acid is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, electrostatic interactions, and aromatic stacking. These interactions can influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
- 2-Amino-5-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
- 4-Fluorosalicylic acid
Comparison:
2-Amino-5-fluoro-4-hydroxybenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties compared to its analogs. For example, the fluorine atom can enhance the compound’s stability and bioavailability, while the amino group can facilitate interactions with biological targets .
Propiedades
Fórmula molecular |
C7H6FNO3 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
2-amino-5-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,9H2,(H,11,12) |
Clave InChI |
IQTGQIRFCZRWCI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




